4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: A Comprehensive Technical Guide to Structure, Synthesis, and Agrochemical Applications
4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: A Comprehensive Technical Guide to Structure, Synthesis, and Agrochemical Applications
Executive Summary
As modern agrochemical and pharmaceutical pipelines demand increasingly sophisticated heterocycles, the 1,2,3-thiadiazole scaffold has emerged as a privileged pharmacophore. 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde (CAS: 1484343-20-5)[1] is a highly versatile, electrophilic building block. Characterized by its electron-deficient heterocyclic core and a highly reactive C5-formyl group, this compound serves as a critical intermediate in the synthesis of plant activators, broad-spectrum fungicides, and novel tetrazole derivatives[2].
This whitepaper provides an in-depth mechanistic analysis of its chemical properties, field-proven synthetic protocols, and its downstream applications in multi-component reactions.
Chemical Identity & Structural Analysis
The unique reactivity of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde stems from the strong dipole moment generated by the sulfur atom and the two adjacent nitrogen atoms in the ring. This electron-withdrawing nature significantly increases the electrophilicity of the C5-aldehyde, making it highly susceptible to nucleophilic attack by amines, hydroxylamines, and carbon nucleophiles[3].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde |
| CAS Registry Number | 1484343-20-5[1] |
| Molecular Formula | C₅H₆N₂OS[3] |
| Molecular Weight | 142.18 g/mol |
| Structural Features | 5-membered heteroaromatic ring (1 S, 2 N); C4-ethyl group; C5-formyl group |
| Appearance | Pale yellow to brown viscous liquid/oil (dependent on purity)[4] |
| Stability | Sensitive to prolonged light exposure and oxidation; requires inert storage[3] |
Synthetic Workflows & Experimental Protocols
The de novo synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde typically begins with its corresponding ester, ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate. The workflow involves a two-step reduction-oxidation sequence.
Causality in Reagent Selection
-
Reduction: While esters generally require aggressive hydrides (like LiAlH₄) for reduction, the highly electron-deficient 1,2,3-thiadiazole ring activates the ester carbonyl. This allows the use of the milder Sodium Borohydride (NaBH₄) in ethanol, which improves safety and functional group tolerance[2].
-
Oxidation: Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) is selected to oxidize the resulting alcohol. PCC is an anhydrous, mild oxidant that effectively halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid[4].
Synthetic workflow for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde from its ester precursor.
Step-by-Step Protocol: Synthesis of the Aldehyde
Step 1: Reduction to 4-Ethyl-1,2,3-thiadiazole-5-methanol
-
Preparation: In a round-bottom flask, dissolve ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 1.5 mL per mmol of substrate).
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature below 5°C.
-
Addition: Add NaBH₄ (1.8 eq) in small, controlled batches under continuous magnetic stirring to manage the exothermic release of hydrogen gas[2].
-
Reaction: Stir for 1 hour in the ice bath, then remove the bath and allow the mixture to warm to room temperature.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Ethyl Acetate:Petroleum Ether = 1:2). The reaction is complete when the high-Rf ester spot disappears.
-
Workup: Filter insoluble solids. Concentrate the filtrate under reduced pressure to remove ethanol. Quench with distilled water and extract with ethyl acetate (3x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol[2].
Step 2: Oxidation to 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde
-
Preparation: Dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 3 mL per mmol).
-
Oxidation: Under vigorous stirring at room temperature, add PCC (1.6 eq) in batches. The solution will turn dark brown/black as the chromium species is reduced[4].
-
Reaction: Stir overnight at room temperature.
-
Self-Validation (TLC): Confirm the disappearance of the alcohol spot (lower Rf) and the emergence of the aldehyde spot (higher Rf) using TLC (Ethyl Acetate:Petroleum Ether = 1:3)[2].
-
Purification: Filter the crude black mixture through a pad of Celite or silica to remove chromium salts. Wash the pad thoroughly with DCM. Concentrate the filtrate and purify via silica gel column chromatography to obtain the pure aldehyde as a yellow/brown oil[2][4].
Downstream Applications: Drug Discovery & Agrochemicals
The 1,2,3-thiadiazole ring is a well-documented inducer of Systemic Acquired Resistance (SAR) in plants (e.g., commercialized agents like Tiadinil and BTH). 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde acts as the foundational node for synthesizing advanced agrochemicals[2].
A. Ugi Four-Component Reaction (U-4CR) for Tetrazole Synthesis
The aldehyde is highly effective in the Ugi multi-component reaction. By reacting 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde with an amine, cyclohexyl isocyanide, and trimethylsilyl azide (TMSN₃) in methanol, researchers can synthesize dual-pharmacophore molecules containing both a thiadiazole and a tetrazole ring[2][5]. These compounds exhibit profound anti-plant virus activity and act as potent plant activators.
B. Synthesis of Thiadiazole Oxime Ether Methoxyacrylates
By condensing the C5-aldehyde with hydroxylamine derivatives, it is converted into an oxime ether. This moiety is subsequently coupled with a methoxyacrylate group (mimicking natural strobilurins). The resulting compounds are highly efficient, broad-spectrum bactericides and fungicides that target mitochondrial respiration in agricultural pathogens[6].
Downstream applications of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde in agrochemical discovery.
Analytical Validation & Handling
To ensure the integrity of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde during research, strict analytical and handling protocols must be observed:
-
NMR Validation: The success of the oxidation step is definitively confirmed via ¹H-NMR by the presence of a distinct, highly deshielded singlet typically between 9.5 ppm and 10.5 ppm , corresponding to the formyl proton. The ethyl group will present as a characteristic quartet (~3.2 ppm) and triplet (~1.4 ppm).
-
Storage Conditions: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. The compound must be flushed with an inert gas (Argon or Nitrogen) and stored in a dark, dry environment at 2–8°C[3].
References
-
Bidepharm. CAS:183303-08-4, 4-(tert-Butyl)-1,2,3-thiadiazole-5...[1]. Available at:
-
EvitaChem. Buy (5-Bromo-2-iodophenyl)(phenyl)methanone (EVT-13778148) (General chemical properties and stability of aryl aldehydes/ketones)[3]. Available at:
-
Google Patents (CN102417505A). Tetrazole compounds containing methyl-1,2,3-thiadiazole as well as preparation methods and application thereof.. Available at:
-
Google Patents (CN106995420A). One class thiadiazoles oxime ether methoxy base acrylate derivative and its production and use.[6]. Available at:
-
IntechOpen. A Click Chemistry Approach to Tetrazoles: Recent Advances.[5]. Available at:
-
Patsnap Eureka. 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof.[4]. Available at:
Sources
- 1. CAS:183303-08-4, 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid-毕得医药 [bidepharm.com]
- 2. CN102417505A - Tetrazole compounds containing methyl-1,2,3-thiadiazole as well as preparation methods and application thereof - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Click Chemistry Approach to Tetrazoles: Recent Advances | IntechOpen [intechopen.com]
- 6. CN106995420A - One class thiadiazoles oxime ether methoxy base acrylate derivative and its production and use - Google Patents [patents.google.com]
